molecular formula C14H11ClO3 B582520 2'-Chloro-5'-methoxybiphenyl-3-carboxylic acid CAS No. 1215205-42-7

2'-Chloro-5'-methoxybiphenyl-3-carboxylic acid

Cat. No. B582520
CAS RN: 1215205-42-7
M. Wt: 262.689
InChI Key: CNLNBYMMKGMIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Chloro-5’-methoxybiphenyl-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C14H11ClO3 . It has a molecular weight of 262.7 . The IUPAC name for this compound is 3-(2-chloro-5-methoxyphenyl)benzoic acid .


Molecular Structure Analysis

The molecular structure of 2’-Chloro-5’-methoxybiphenyl-3-carboxylic acid consists of a biphenyl core with a carboxylic acid group attached to one of the phenyl rings. The same phenyl ring also has a methoxy group attached to it, while the other phenyl ring has a chlorine atom attached . The canonical SMILES representation of the molecule is COC1=CC(=C(C=C1)Cl)C2=CC(=CC=C2)C(=O)O .

Scientific Research Applications

Synthesis of Novel Compounds

2'-Chloro-5'-methoxybiphenyl-3-carboxylic acid and its derivatives are utilized in the synthesis of complex organic compounds. For instance, its derivatives are involved in the synthesis of indole-benzimidazole compounds by condensing indole carboxylic acids with substituted o-phenylenediamines under high-temperature conditions (Wang et al., 2016).

Chemical Reactions and Intermediates

Compounds containing the 2'-chloro-5'-methoxybiphenyl-3-carboxylic acid moiety serve as intermediates and reagents in various chemical reactions. These compounds have been used to prepare organophosphate, thiophosphate, and dithiophosphate haptens for producing antibodies against pesticides (ten Hoeve et al., 1997). Additionally, they are involved in the preparation of methoxychlor derivatives for studies related to the microbial degradation of methoxychlor (Baarschers & Vukmanich, 1986).

Synthetic Applications

The 2'-chloro-5'-methoxybiphenyl-3-carboxylic acid framework is key in synthesizing various pharmacologically active compounds. For example, it's used in the synthesis of N-methoxy-N-methylamides from carboxylic acids (Sibi et al., 1995). It's also crucial in synthesizing pyrazolylpropionic acid derivatives with potential pharmaceutical applications (Kumarasinghe et al., 2009).

Safety And Hazards

Specific safety and hazard information for 2’-Chloro-5’-methoxybiphenyl-3-carboxylic acid is not available in the sources I found . As with all chemicals, it should be handled with appropriate safety measures.

properties

IUPAC Name

3-(2-chloro-5-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-11-5-6-13(15)12(8-11)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLNBYMMKGMIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681799
Record name 2'-Chloro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-5'-methoxybiphenyl-3-carboxylic acid

CAS RN

1215205-42-7
Record name 2'-Chloro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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